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molecular formula C16H15N3O2 B8315268 5-Isopropyl-6-quinolin-3-yl-1H-pyrimidine-2,4-dione

5-Isopropyl-6-quinolin-3-yl-1H-pyrimidine-2,4-dione

Cat. No. B8315268
M. Wt: 281.31 g/mol
InChI Key: YHSRKAISTFRYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334295B2

Procedure details

In a 10 mL round bottom flask, 1 mL AcBr was added to 3-(5-Isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-quinoline (14 mg, 0.045 mmol). The reaction mixture was heated at 70° C. for 2 hours. The reaction mixture was concentrated down and purified by reverse phase prep HPLC (MeCN/water) to give a white powder (6 mg, 47%). LC-MS shows 280.3 (M−1).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
C(Br)(C)=O.[CH:5]([C:8]1[C:9]([C:18]2[CH:19]=[N:20][C:21]3[C:26]([CH:27]=2)=[CH:25][CH:24]=[CH:23][CH:22]=3)=[N:10][C:11]([O:16]C)=[N:12][C:13]=1[O:14]C)([CH3:7])[CH3:6]>>[CH:5]([C:8]1[C:13](=[O:14])[NH:12][C:11](=[O:16])[NH:10][C:9]=1[C:18]1[CH:19]=[N:20][C:21]2[C:26]([CH:27]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2)([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C)Br
Name
Quantity
14 mg
Type
reactant
Smiles
C(C)(C)C=1C(=NC(=NC1OC)OC)C=1C=NC2=CC=CC=C2C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down
CUSTOM
Type
CUSTOM
Details
purified by reverse phase prep HPLC (MeCN/water)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C(NC(NC1C=1C=NC2=CC=CC=C2C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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